Cas no 214545-97-8 (2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile)

2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(4-CHLOROPHENYL)-6-PHENYL-4-(TRIFLUOROMETHYL)NICOTINONITRILE
- 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
-
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C160265-50mg |
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile |
214545-97-8 | 50mg |
$ 380.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646888-1mg |
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile |
214545-97-8 | 98% | 1mg |
¥509 | 2023-04-06 | |
TRC | C160265-25mg |
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile |
214545-97-8 | 25mg |
$ 230.00 | 2022-06-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00912536-1g |
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
214545-97-8 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646888-5mg |
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile |
214545-97-8 | 98% | 5mg |
¥627 | 2023-04-06 | |
A2B Chem LLC | AI75804-500mg |
2-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
214545-97-8 | >90% | 500mg |
$729.00 | 2024-01-01 | |
A2B Chem LLC | AI75804-1g |
2-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
214545-97-8 | >90% | 1g |
$1313.00 | 2024-01-01 | |
A2B Chem LLC | AI75804-10mg |
2-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
214545-97-8 | >90% | 10mg |
$241.00 | 2024-01-01 | |
A2B Chem LLC | AI75804-1mg |
2-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
214545-97-8 | >90% | 1mg |
$202.00 | 2024-01-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646888-10mg |
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile |
214545-97-8 | 98% | 10mg |
¥872 | 2023-04-06 |
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile 関連文献
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrileに関する追加情報
Introduction to 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 214545-97-8)
2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile, identified by its CAS number 214545-97-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the nicotinonitrile class, characterized by its nitrile functional group and a fused heterocyclic system, which makes it a promising candidate for further exploration in drug discovery and development.
The structural framework of 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile incorporates several key pharmacophoric elements that are highly relevant to modern medicinal chemistry. The presence of a trifluoromethyl group at the 4-position of the nicotinonitrile core enhances the lipophilicity and metabolic stability of the molecule, while the chlorophenyl and phenyl substituents contribute to its binding affinity with biological targets. These structural features make it an intriguing candidate for further investigation in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on identifying new compounds with potential therapeutic applications. The nicotinonitrile scaffold has been particularly studied for its role in modulating various biological pathways, including enzyme inhibition and receptor binding. The compound 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 214545-97-8) represents a significant advancement in this area, as it combines multiple pharmacologically relevant moieties into a single molecular entity.
One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes that play a crucial role in diseases such as cancer, inflammation, and neurodegenerative disorders. The trifluoromethyl group, in particular, is known to enhance binding affinity and reduce metabolic degradation, making it an attractive feature for drug design. Furthermore, the chlorophenyl and phenyl substituents can interact with specific amino acid residues in target proteins, thereby modulating their activity.
Recent studies have demonstrated that derivatives of nicotinonitrile have shown promising results in preclinical models. For instance, modifications of the nicotinonitrile core have led to compounds with enhanced potency and selectivity against certain enzymes. The compound 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 214545-97-8) builds upon these findings by incorporating additional functional groups that may further optimize its pharmacological properties.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the compound's structural complexity but also underscore its synthetic feasibility for further derivatization and optimization.
In terms of biological activity, preliminary studies on 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 214545-97-8) have revealed intriguing interactions with various biological targets. For example, it has shown potential inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. Additionally, its ability to modulate neurotransmitter receptors has raised interest in its potential applications in treating neurological disorders.
The compound's unique structural features also make it a valuable tool for computational chemistry studies. Molecular modeling techniques can be employed to predict its binding modes with biological targets, providing insights into its mechanism of action. These computational approaches are increasingly integral to drug discovery pipelines, as they allow researchers to rapidly screen large libraries of compounds and identify promising candidates for further experimental validation.
From a regulatory perspective, ensuring the safety and efficacy of new chemical entities is paramount before they can be translated into clinical applications. Preclinical toxicology studies are essential to assess the potential adverse effects of compounds like 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 214545-97-8) before they proceed to human trials. These studies help identify any safety concerns early in the development process, minimizing risks associated with later-stage testing.
The future prospects for this compound are promising, given its unique structural features and potential therapeutic applications. Ongoing research aims to explore its efficacy in treating various diseases by further optimizing its chemical structure through medicinal chemistry interventions. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area.
In conclusion,2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 214545-97-8) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its structural complexity, combined with promising preclinical results, makes it an exciting candidate for further investigation in drug discovery and development.
214545-97-8 (2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile) 関連製品
- 164221-12-9((all-Z)-5,8,11,14,17-Eicosapentaen-1-ol)
- 2549030-55-7(2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine)
- 69032-13-9(dibenzyl imidodicarbonate)
- 1261447-72-6(2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile)
- 2228469-16-5(methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate)
- 1805268-30-7(2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid)
- 941910-69-6(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide)
- 1787917-33-2(3-fluoro-N-(3-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-oxopropyl)benzene-1-sulfonamide)
- 350997-61-4((1H-Pyrrol-2-yl)acetic acid hydrazide)
- 131475-54-2(N-(prop-2-en-1-yl)-1H-imidazole-1-carboxamide)


